molecular formula C36H46N2O13S B12407376 Nrf2/HO-1-IN-1

Nrf2/HO-1-IN-1

Cat. No.: B12407376
M. Wt: 746.8 g/mol
InChI Key: YSEZOFUXSMKMMW-JSSVEZLUSA-N
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Description

Nrf2/HO-1-IN-1 is a compound that has garnered significant attention in recent years due to its potential therapeutic applications. It is primarily known for its role in modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathways. These pathways are crucial for cellular defense against oxidative stress and inflammation, making this compound a promising candidate for various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2/HO-1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Preparation of Intermediates: Initial steps often involve the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts and specific reagents to form the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Nrf2/HO-1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: Substitution reactions, where functional groups are replaced with others, can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

Nrf2/HO-1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Nrf2/HO-1-IN-1 exerts its effects by modulating the Nrf2 and HO-1 signaling pathways. The mechanism involves:

Comparison with Similar Compounds

Nrf2/HO-1-IN-1 is unique compared to other compounds targeting the Nrf2/HO-1 pathway due to its specific structure and potency. Similar compounds include:

This compound stands out due to its higher specificity and potential for fewer side effects compared to these similar compounds .

Properties

Molecular Formula

C36H46N2O13S

Molecular Weight

746.8 g/mol

IUPAC Name

1-O-[2-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]ethyl] 4-O-[(1R,3E,5R,7S,11R,12R,13S,14S)-1,13-dihydroxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-11-tricyclo[10.3.0.05,7]pentadec-3-enyl] butanedioate

InChI

InChI=1S/C36H46N2O13S/c1-21-11-12-25-26(35(25,4)5)19-22(2)32(42)36(43)20-23(3)30(41)29(36)31(21)50-28(40)14-13-27(39)48-17-15-47-16-18-49-33-34(38(44)51-37-33)52(45,46)24-9-7-6-8-10-24/h6-10,19,23,25-26,29-31,41,43H,1,11-18,20H2,2-5H3/b22-19+/t23-,25-,26+,29+,30-,31-,36+/m0/s1

InChI Key

YSEZOFUXSMKMMW-JSSVEZLUSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O

Origin of Product

United States

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